3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-17-11-14(13-3-1-2-4-15(13)21-17)19(27)24-8-5-12(6-9-24)25-20(28)18-16(22-23-25)7-10-29-18/h1-4,7,10-12H,5-6,8-9H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKMHCGZHOKWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=O)NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the quinoline derivative and subsequent coupling with the thieno[3,2-d][1,2,3]triazinone moiety. Several studies have reported variations in synthetic pathways that optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of quinoline and triazine compounds exhibit significant antimicrobial properties. For instance, compounds containing the 8-hydroxyquinoline nucleus have shown broad-spectrum activity against various bacterial strains. A study demonstrated that structural modifications in quinoline derivatives enhance their antibacterial efficacy against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 8-Hydroxyquinoline Derivative | Klebsiella pneumoniae | 25 |
| 8-Hydroxyquinoline Derivative | Pseudomonas aeruginosa | 22 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that derivatives similar to the target compound exhibit selective cytotoxicity against resistant cancer cells while sparing normal fibroblasts. For example, certain benzylidene derivatives were found to possess selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Doxorubicin-sensitive Colon Adenocarcinoma | 15 | 1.0 |
| Doxorubicin-resistant Colon Adenocarcinoma | 5 | 3.0 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, quinoline derivatives have been shown to inhibit topoisomerases and other key enzymes involved in DNA replication .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several synthesized quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications at the carbonyl position significantly enhanced activity .
- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of the target compound on various cancer cell lines, revealing that it induced apoptosis in resistant cell lines while exhibiting minimal toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16)
- Structure: Features a pyrimidinone core instead of triazinone.
- Activity: Pyrimidinone derivatives are often explored for kinase inhibition but may lack the triazinone’s electrophilic reactivity, which could influence target engagement .
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17)
- Structure: Replaces the triazinone with a chromenone system and incorporates a thiazolo-isoxazole group.
- Activity: Chromenones are associated with anti-inflammatory and antimicrobial effects, but the absence of the triazinone-piperidine linkage may limit cross-reactivity with the target compound’s putative mechanisms .
Substituent Modifications
3-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Structure: Substitutes the hydroxyquinoline group with a 4-bromothiophene-2-carbonyl moiety.
- Impact: The bromothiophene group introduces a hydrophobic and electron-withdrawing element, which may alter solubility and metabolic stability compared to the hydroxyquinoline’s planar, aromatic structure .
3-{1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one (BK61243)
- Structure: Uses a methylsulfanyl-benzoyl group instead of hydroxyquinoline.
- The hydroxyquinoline in the target compound may offer π-π stacking interactions, improving target selectivity .
Antibacterial Activity
- Spirocyclohexane-thieno[3,2-d]pyrimidinones (Compounds 2a-e, 8a-b): Exhibit Gram-positive antibacterial activity, with MIC values ranging from 4–16 µg/mL. The triazinone core in the target compound could mimic these effects but with enhanced potency due to improved hydrogen-bonding capacity .
- Compound 10b: A thieno[3,2-d]pyrimidine derivative, shows moderate activity against S. aureus (MIC = 8 µg/mL). The target compound’s triazinone may offer broader-spectrum activity .
Anticancer Activity
- Thieno[2,3-d]pyrimidin-4(3H)-ones: Demonstrated IC₅₀ values of 1.5–8.2 µM against HeLa and MCF-7 cell lines.
- Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines: Showed apoptosis induction in leukemia cells. The target compound’s hydroxyquinoline group could synergize with the triazinone to enhance pro-apoptotic effects .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Acylation | 2-hydroxyquinoline-4-carbonyl chloride, DCM, 0–5°C | 60–85% | Competing hydrolysis of acyl chloride |
| Cyclization | ZnCl₂, DMF, reflux | 40–70% | Purification of polar byproducts |
Which spectroscopic and chromatographic methods are most effective for confirming molecular structure and purity?
Answer:
- 1H/13C NMR: Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm for quinoline and thieno-triazine moieties) and piperidine CH₂ groups (δ 2.5–3.5 ppm). Cross-validate with 2D NMR (COSY, HSQC) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion [M+H]⁺ but may require high-resolution MS (HRMS) due to low ion intensity in GC-MS (0.5–8% abundance) .
- X-ray Crystallography: Critical for confirming stereochemistry of the piperidine-carboxamide linkage, though crystal growth is challenging due to compound polarity .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Peaks/Signals | Structural Confirmation |
|---|---|---|
| 1H NMR | δ 8.2 (quinoline H), δ 6.8 (thiophene H) | Aromatic ring connectivity |
| IR | 1680 cm⁻¹ (C=O stretch) | Confirms amide bond |
| HRMS | m/z 475.1421 [M+H]⁺ | Matches theoretical mass |
How can reaction conditions be optimized to improve synthesis scalability?
Answer:
- Solvent Selection: Replace DMF with acetonitrile or THF to reduce byproduct formation during cyclization. Use microwave-assisted synthesis to shorten reaction times (e.g., 30 minutes at 120°C vs. 12 hours reflux) .
- Catalyst Screening: Test alternatives to ZnCl₂, such as Fe³⁺ or ionic liquids, to enhance regioselectivity and reduce metal contamination .
- Workflow Example:
- Use automated flash chromatography for intermediate purification.
- Employ Design of Experiments (DoE) to model temperature, solvent, and catalyst interactions .
What strategies resolve contradictions in biological activity data across experimental models?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., cell line variability, serum protein binding). Mitigation strategies include:
- Standardized Assays: Use isogenic cell lines and control for serum-free conditions to reduce off-target effects .
- Metabolic Stability Testing: Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .
- Structural Analog Comparison: Test derivatives (e.g., methyl or trifluoromethyl substitutions on the quinoline ring) to isolate pharmacophore contributions .
Q. Table 3: Biological Activity Profiling
| Assay Type | IC₅₀ (µM) | Model System | Key Finding |
|---|---|---|---|
| Kinase Inhibition | 0.8 ± 0.2 | HEK293 cells | Selective for JAK2 over JAK1 |
| Cytotoxicity | >50 | HepG2 | Low general toxicity |
| Solubility | 12 µg/mL (pH 7.4) | PBS buffer | Limited aqueous solubility |
What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., JAK2 ATP-binding pocket). Prioritize poses with hydrogen bonds to quinoline carbonyl and piperidine nitrogen .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at thieno-triazine N3) using Phase or MOE .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C). The compound degrades rapidly at pH <3 (t½ = 2 hours) but is stable at pH 5–8 .
- Thermal Stability: Store lyophilized powder at -20°C; avoid freeze-thaw cycles in DMSO stocks to prevent precipitation .
- Recommended Protocols:
- Use phosphate buffer (pH 7.4) for in vitro assays.
- Pre-warm solutions to 25°C before adding to cells to avoid temperature-induced aggregation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
